Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit cholinesterase receptors, which are involved in neurotransmission .
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Comparison: Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 3-[2-(dimethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-18(2)12-10-15-9-6-11-19(13-15)17(20)21-14-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3 |
InChI Key |
MKVLJOVGDOCVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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